molecular formula C11H8BrF3N4 B8377095 6-Bromo-N2-(4-(trifluoromethyl)pyridin-2-yl)pyridine-2,4-diamine

6-Bromo-N2-(4-(trifluoromethyl)pyridin-2-yl)pyridine-2,4-diamine

Cat. No.: B8377095
M. Wt: 333.11 g/mol
InChI Key: KDSWAVIIOQDEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N2-(4-(trifluoromethyl)pyridin-2-yl)pyridine-2,4-diamine is a useful research compound. Its molecular formula is C11H8BrF3N4 and its molecular weight is 333.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrF3N4

Molecular Weight

333.11 g/mol

IUPAC Name

6-bromo-2-N-[4-(trifluoromethyl)pyridin-2-yl]pyridine-2,4-diamine

InChI

InChI=1S/C11H8BrF3N4/c12-8-4-7(16)5-10(18-8)19-9-3-6(1-2-17-9)11(13,14)15/h1-5H,(H3,16,17,18,19)

InChI Key

KDSWAVIIOQDEGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)NC2=NC(=CC(=C2)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-bromo-4-nitro-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine (586 mg, 1.614 mmol) and iron (361 mg, 6.46 mmol) in acetic acid (7 mL) was heated to 50° C. for 1 hour. The reaction mixture was partitioned between ethyl acetate (70 mL) and water (70 mL). The aqueous layer was further extracted with ethyl acetate (70 mL), and the combined organic layers were washed with water (70 mL), saturated aqueous sodium bicarbonate solution (2×70 mL), brine (50 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (10-60% ethyl acetate/hexanes) to afford 6-bromo-N2-[4-(trifluoromethyl)pyridin-2-yl]pyridine-2,4-diamine MS ESI calc'd. for C11H9BrF3N4 [M+H]+ 333 and 335. found 333 and 335. 1H NMR (500 MHz, DMSO-d6) δ 11.08 (s, 1H), 8.63 (s, 1H), 8.59 (d, J=5.4 Hz, 1H), 7.85 (s, 1H), 7.83-7.76 (m, 2H), 7.48-7.42 (m, 1H), 7.37-7.32 (m, 1H).
Quantity
586 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
361 mg
Type
catalyst
Reaction Step One

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